molecular formula C18H18N2O3 B3001741 (E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 895903-73-8

(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B3001741
CAS No.: 895903-73-8
M. Wt: 310.353
InChI Key: TXQCXCNVHIUDLG-VOTSOKGWSA-N
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Description

The compound (E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a structurally complex heterocyclic molecule featuring a fused bicyclic core (methanopyrido-diazocin) with an acryloyl-furan substituent. Its E-configuration at the acryloyl double bond is critical for its stereochemical and electronic properties. Similar compounds, such as those described in and , often undergo reflux-based condensation reactions with nitriles or esters, followed by spectroscopic validation (e.g., NMR, IR, HRMS) .

Properties

IUPAC Name

11-[(E)-3-(furan-2-yl)prop-2-enoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(7-6-15-3-2-8-23-15)19-10-13-9-14(12-19)16-4-1-5-18(22)20(16)11-13/h1-8,13-14H,9-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQCXCNVHIUDLG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence.

Key Findings

Structural Complexity: The target compound’s fused bicyclic system (methanopyrido-diazocin) is more complex than the imidazo-pyridine core in Compound 1l or the pyran derivatives in . This complexity may influence its conformational rigidity and binding properties.

Synthetic Accessibility: Compound 1l was synthesized via a one-pot two-step reaction with moderate yield (51%) , while pyran derivatives in used reflux with malononitrile or ethyl cyanoacetate . The absence of synthesis details for the target compound precludes direct comparison.

Spectroscopic Characterization :

  • Similar compounds (e.g., 1l) rely on ¹H/¹³C NMR, IR, and HRMS for structural validation . The target compound would likely require analogous methods, though its fused bicyclic system may produce distinct spectral signatures (e.g., downfield-shifted protons in NMR).

Functional Potential: The furan ring in the target compound could confer bioactivity (e.g., antimicrobial or anti-inflammatory properties), akin to furan-containing analogs in medicinal chemistry.

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